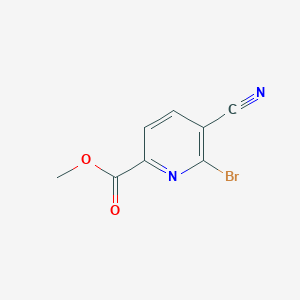
Isopropyl 4-(1,3-dioxoisoindolin-2-yl)-2-hydroxybutanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Isopropyl4-(1,3-dioxoisoindolin-2-yl)-2-hydroxybutanoate is a complex organic compound characterized by the presence of an isoindoline-1,3-dione moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl4-(1,3-dioxoisoindolin-2-yl)-2-hydroxybutanoate typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the N-isoindoline-1,3-dione scaffold . Another approach involves the reaction of o-phthalic acids or anhydrides with amines in isopropanol:water (IPA:H2O) as a solvent at reflux, using SiO2-tpy-Nb as a catalyst .
Industrial Production Methods
Industrial production methods for this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yields and purity. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact of the synthesis process .
化学反应分析
Types of Reactions
Isopropyl4-(1,3-dioxoisoindolin-2-yl)-2-hydroxybutanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of hydroxy derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various substituted isoindoline-1,3-dione derivatives, which can be further utilized in different applications .
科学研究应用
Isopropyl4-(1,3-dioxoisoindolin-2-yl)-2-hydroxybutanoate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of polymer additives, colorants, and dyes.
作用机制
The mechanism of action of Isopropyl4-(1,3-dioxoisoindolin-2-yl)-2-hydroxybutanoate involves its interaction with specific molecular targets and pathways. The compound’s isoindoline-1,3-dione moiety is known to interact with various enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
Similar compounds to Isopropyl4-(1,3-dioxoisoindolin-2-yl)-2-hydroxybutanoate include other isoindoline-1,3-dione derivatives such as:
- N-Substituted imides
- Indole derivatives
- Phthalimide derivatives
Uniqueness
What sets Isopropyl4-(1,3-dioxoisoindolin-2-yl)-2-hydroxybutanoate apart from similar compounds is its unique combination of the isoindoline-1,3-dione moiety with the isopropyl and hydroxybutanoate groups.
属性
分子式 |
C15H17NO5 |
|---|---|
分子量 |
291.30 g/mol |
IUPAC 名称 |
propan-2-yl 4-(1,3-dioxoisoindol-2-yl)-2-hydroxybutanoate |
InChI |
InChI=1S/C15H17NO5/c1-9(2)21-15(20)12(17)7-8-16-13(18)10-5-3-4-6-11(10)14(16)19/h3-6,9,12,17H,7-8H2,1-2H3 |
InChI 键 |
QBWWRNBKRPFJNB-UHFFFAOYSA-N |
规范 SMILES |
CC(C)OC(=O)C(CCN1C(=O)C2=CC=CC=C2C1=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-butylN-({4-hydroxybicyclo[2.2.2]octan-1-yl}methyl)carbamate](/img/structure/B13012726.png)
![3-Bromo-2,6-dimethylimidazo[1,2-b]pyridazine](/img/structure/B13012745.png)




![tert-butylN-{[3-(hydroxymethyl)azetidin-3-yl]methyl}carbamate](/img/structure/B13012775.png)


![2-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde](/img/structure/B13012791.png)
![5,7-Dichloro-6-fluoropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B13012794.png)



